molecular formula C10H15NOS B1532287 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one CAS No. 1183809-08-6

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

Cat. No.: B1532287
CAS No.: 1183809-08-6
M. Wt: 197.3 g/mol
InChI Key: XWYBQVCMRZXNOH-UHFFFAOYSA-N
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Description

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one is a heterocyclic organic compound with a seven-membered ring containing sulfur and nitrogen atoms. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Scientific Research Applications

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one has a wide range of scientific research applications:

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a propylamine derivative with a thiocarbonyl compound, followed by cyclization to form the benzothiazolone ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazolones, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one is unique due to its specific combination of sulfur and nitrogen atoms in the benzothiazolone ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-propyl-4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-2-3-7-4-5-8-9(6-7)13-10(12)11-8/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYBQVCMRZXNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 2
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 3
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 4
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 5
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 6
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

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